molecular formula C13H14FN3O3S B2903873 4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021219-44-2

4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2903873
CAS No.: 1021219-44-2
M. Wt: 311.33
InChI Key: FVBXWAGLVXQMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that falls under the category of sulfonamides. It is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position on the benzenesulfonamide ring. The presence of the pyridazine moiety further adds to its complexity and potential functionality in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves several synthetic steps:

  • Starting Materials: The synthesis typically begins with the preparation of the 4-fluoro-3-methylbenzenesulfonamide core. This can be achieved through electrophilic substitution reactions where fluorine and methyl groups are introduced onto the benzene ring.

  • Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a series of cyclization reactions involving appropriate precursors such as hydrazine derivatives.

  • Coupling Reaction: The final step involves coupling the prepared benzenesulfonamide with the pyridazine derivative through a condensation reaction, typically under acidic or basic conditions to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

  • Optimization of Reaction Conditions: Large-scale reactions might require optimization of parameters like temperature, pressure, and reaction time to maximize yield and minimize by-products.

  • Purification: The product can be purified through methods such as recrystallization, chromatography, or distillation to achieve the desired purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyridazine moiety.

  • Reduction: Reduction of the sulfonamide group may be possible under specific conditions, altering the compound's reactivity.

  • Substitution: The fluorine atom on the benzene ring can be a site for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate or chromic acid under acidic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: Nucleophiles like ammonia or amines under high temperature and pressure conditions.

Major Products Formed

The major products from these reactions can vary but often include oxidized derivatives, reduced sulfonamides, or substituted benzenesulfonamides with altered functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its functional groups.

  • Synthetic Intermediates: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

  • Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide moiety, which is known to interact with various biological targets.

Medicine

  • Pharmaceuticals: Potential application in drug development as a scaffold for designing bioactive molecules.

  • Antibacterial Agents: Sulfonamide derivatives are historically significant in antibacterial research.

Industry

  • Material Science: Could be explored for applications in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action of 4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific application. Generally, sulfonamides act by mimicking the structure of para-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase in bacteria, leading to a bacteriostatic effect. For other applications, the mechanism could involve the interaction with metal centers in catalysts or binding to specific protein targets in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methylbenzenesulfonamide

  • 3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

  • 4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Uniqueness

What sets 4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide apart is the unique combination of functional groups, allowing it to exhibit distinct reactivity patterns and biological activities compared to its counterparts. The presence of both a fluorine atom and a pyridazine ring enhances its potential interactions in various chemical and biological environments.

That’s an extensive dive into this compound! What draws you to this compound?

Properties

IUPAC Name

4-fluoro-3-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S/c1-10-9-11(4-5-12(10)14)21(19,20)16-7-8-17-13(18)3-2-6-15-17/h2-6,9,16H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBXWAGLVXQMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.